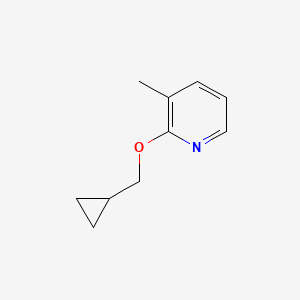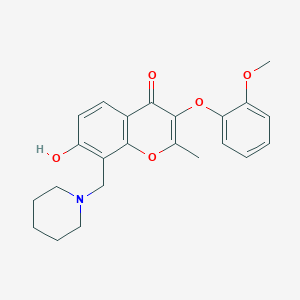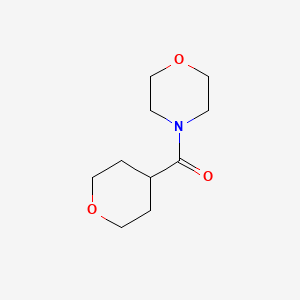![molecular formula C13H19NO B6496814 2-[benzyl(methyl)amino]cyclopentan-1-ol CAS No. 1215901-02-2](/img/structure/B6496814.png)
2-[benzyl(methyl)amino]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[benzyl(methyl)amino]cyclopentan-1-ol is an organic compound with the molecular formula C13H19NO It is a cyclopentanol derivative where the hydroxyl group is attached to a cyclopentane ring, and the nitrogen atom is bonded to both a benzyl and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methyl)amino]cyclopentan-1-ol typically involves the reaction of cyclopentanone with benzylmethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclopentanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as the reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
2-[benzyl(methyl)amino]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents in acidic or basic conditions.
Reduction: H2 with a palladium catalyst, NaBH4, or LiAlH4 in an organic solvent.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or acid catalyst.
Major Products Formed
Oxidation: Formation of 2-[benzyl(methyl)amino]cyclopentanone.
Reduction: Formation of 2-[benzyl(methyl)amino]cyclopentane.
Substitution: Formation of various substituted cyclopentanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[benzyl(methyl)amino]cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[benzyl(methyl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[benzyl(methyl)amino]ethanol
- 2-[benzyl(methyl)amino]propanol
- 2-[benzyl(methyl)amino]butanol
Uniqueness
2-[benzyl(methyl)amino]cyclopentan-1-ol is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to its linear or branched counterparts. This structural difference can lead to variations in reactivity, biological activity, and overall chemical behavior, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
2-[benzyl(methyl)amino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-14(12-8-5-9-13(12)15)10-11-6-3-2-4-7-11/h2-4,6-7,12-13,15H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHIAEDIWOYRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6496748.png)
![methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6496755.png)
![3-{10-chloro-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(12),3,5,8,10-pentaen-4-yl}-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B6496760.png)

![3-(4-Fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B6496763.png)
![2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6496774.png)

![(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496783.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B6496818.png)
![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2E)-but-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496825.png)
![3-[(2-chlorophenoxy)methyl]pyridine](/img/structure/B6496832.png)
![3-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6496833.png)
